molecular formula C3H11ClN2 B126019 Isopropylhydrazine hydrochloride CAS No. 16726-41-3

Isopropylhydrazine hydrochloride

Cat. No.: B126019
CAS No.: 16726-41-3
M. Wt: 110.58 g/mol
InChI Key: ILULYDJFTJKQAP-UHFFFAOYSA-N
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Description

Anazocine, also known as azabicyclane or CS-307, is an opioid analgesic belonging to the morphan/benzomorphan family. Developed in the mid-1960s in the United States, it was never marketed. Anazocine is known for its analgesic properties and has been studied for its potential effects and mechanisms .

Mechanism of Action

Target of Action

Isopropylhydrazine hydrochloride is a potent monoamine oxidase inhibitor . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.

Mode of Action

This compound inhibits the activity of MAOs both directly and by formation of an active metabolite, isopropylhydrazine . The formation of isopropylhydrazine from this compound has been observed without MAOs present . Both this compound and isopropylhydrazine react near the active site of MAOs , preventing them from breaking down monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain.

Pharmacokinetics

Its metabolism likely involves the formation of isopropylhydrazine, an active metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anazocine can be synthesized through a series of chemical reactions involving the formation of its bicyclic structure. The synthesis typically involves the following steps:

    Formation of the bicyclic core: This involves cyclization reactions to form the azabicyclo structure.

    Functionalization: Introduction of functional groups such as methoxy and phenyl groups to the core structure.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Anazocine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups if present.

    Substitution: Various substitution reactions can be performed on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products Formed:

    Oxidation: N-oxides of Anazocine.

    Reduction: Reduced forms of Anazocine with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anazocine has been explored in various scientific research contexts:

    Chemistry: Studied for its unique bicyclic structure and potential as a synthetic intermediate.

    Biology: Investigated for its interactions with biological systems, particularly its analgesic effects.

    Medicine: Although not marketed, it has been studied for its potential use as an analgesic.

Comparison with Similar Compounds

    Phenazocine: Another opioid analgesic with a similar structure but different pharmacological profile.

    Ethoheptazine: An opioid analgesic compared with Anazocine in terms of analgesic effects.

    Propoxyphene: An open-chain opioid with similar analgesic properties.

Uniqueness of Anazocine: Anazocine’s unique bicyclic structure and its specific interactions with opioid receptors distinguish it from other similar compounds. Its development in the 1960s and subsequent studies have provided insights into its potential as an analgesic, although it was never marketed .

Properties

CAS No.

16726-41-3

Molecular Formula

C3H11ClN2

Molecular Weight

110.58 g/mol

IUPAC Name

hydron;propan-2-ylhydrazine;chloride

InChI

InChI=1S/C3H10N2.ClH/c1-3(2)5-4;/h3,5H,4H2,1-2H3;1H

InChI Key

ILULYDJFTJKQAP-UHFFFAOYSA-N

SMILES

CC(C)NN.Cl

Canonical SMILES

[H+].CC(C)NN.[Cl-]

16726-41-3

Pictograms

Acute Toxic

Related CAS

2257-52-5 (Parent)

Synonyms

1-isopropylhydrazine
1-isopropylhydrazine hydrochloride
1-isopropylhydrazine monohydrochloride
1-isopropylhydrazine oxalate
1-isopropylhydrazine sulfate
1-isopropylhydrazine sulfate (2:1)
isopropylhydrazine

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylhydrazine hydrochloride
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Isopropylhydrazine hydrochloride
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Isopropylhydrazine hydrochloride
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Isopropylhydrazine hydrochloride
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Isopropylhydrazine hydrochloride
Reactant of Route 6
Isopropylhydrazine hydrochloride

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